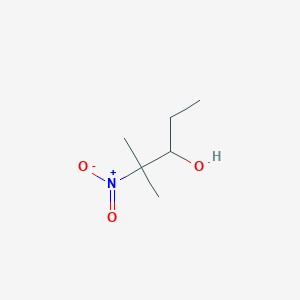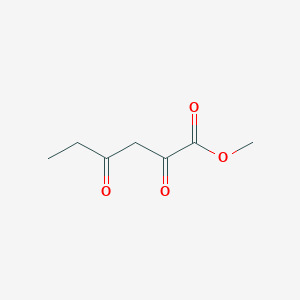![molecular formula C21H20N2O5 B3049487 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 208665-44-5](/img/structure/B3049487.png)
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Overview
Description
Compounds with a structure similar to the one you provided often belong to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups. A benzyloxycarbonyl (Cbz) group, for example, is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Molecular Structure Analysis
The molecular structure of similar compounds often includes a five-membered aromatic ring structure, such as an oxazole . The benzyloxycarbonyl group is a common feature in these molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include aminomethylation . This process is a key step in the asymmetric synthesis of β2-amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the molecular weight of a similar compound, Nα-[(2S)-2-{[(S)-(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide, is 694.7557 g/mol .Scientific Research Applications
1. Heterocyclic Synthesis and Structural Characterization
The compound has been used in the synthesis of various heterocyclic compounds. For example, its derivatives have been synthesized and characterized, with a focus on confirming structures through spectroscopic properties and crystalline conjugates preparation (Benoiton, Hudecz, & Chen, 2009). Additionally, the synthesis and transformations of derivatives involving oxazole-4-carboxylic acids have been studied, emphasizing the creation of functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
2. Applications in Peptide Synthesis
The compound and its related structures play a crucial role in peptide synthesis. One study detailed the first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids, highlighting its significance in peptide bonding and structure determination (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).
3. Synthesis of Novel Compounds and Macrocycles
Research has also focused on the synthesis of novel compounds using this oxazole derivative. For example, the synthesis of new polymer structures and thermotropic polyesters has been explored, showcasing the utility of this compound in creating advanced materials (Kricheldorf & Thomsen, 1992). Additionally, the compound has been used in the construction of macrocyclic structures, exploring its potential in creating complex chemical architectures (Merzhyievskyi, Shablykin, Shablykina, Shevchenko, & Brovarets, 2020).
4. Photophysical and Fluorescent Properties
The compound's derivatives have been studied for their photophysical properties, including the synthesis of fluorescent compounds with potential applications in imaging and material sciences (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).
5. Applications in Medicinal Chemistry
While explicitly excluding drug use and dosage information, it's notable that the compound's derivatives have been explored in medicinal chemistry for various purposes, such as the synthesis of inhibitors and evaluation of their effects on biological processes (Piper, Montgomery, Sirotnak, & Chello, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withStromelysin-3 , a human protein . Stromelysin-3 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
properties
IUPAC Name |
5-methyl-2-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKMLGAXBFCUTK-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121491 | |
| Record name | 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid | |
CAS RN |
208665-44-5 | |
| Record name | 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208665-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)











